Ethyl 4-[(2,4-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(2,4-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, methoxy, and dimethylphenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with 6-methoxyquinoline-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl ester can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline esters.
Scientific Research Applications
Ethyl 4-[(2,4-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,4-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The quinoline core can intercalate into DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, leading to altered cellular pathways.
Comparison with Similar Compounds
Ethyl 4-[(2,4-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An anti-malarial drug with a similar quinoline core but different substituents.
Quinoline-3-carboxylic acid: A simpler derivative used in various chemical syntheses.
6-Methoxyquinoline: Lacks the ethyl ester and dimethylphenylamino groups, making it less complex.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N2O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethylanilino)-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-5-26-21(24)17-12-22-19-9-7-15(25-4)11-16(19)20(17)23-18-8-6-13(2)10-14(18)3/h6-12H,5H2,1-4H3,(H,22,23) |
InChI Key |
WXWTYQYAVQYZIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=C(C=C3)C)C)OC |
Origin of Product |
United States |
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